
Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester: is an organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and contain a carbonyl group flanked by two alkoxy groups . The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be alkyl or aryl groups .
准备方法
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester can be synthesized through the reaction of an alcohol with phosgene (phosgenation) or through oxidative carbonylation . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the reaction of alcohols with carbon monoxide and an oxidizer. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in a different carbonate ester.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Produces the corresponding alcohol and carbonic acid.
Transesterification: Produces a different carbonate ester and an alcohol.
科学研究应用
Chemistry: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates .
Biology and Medicine:
Industry: In the industrial sector, carbonate esters are used as solvents, plasticizers, and intermediates in the production of polymers such as polycarbonates .
作用机制
The mechanism of action for carbonic acid, bis(1,3-diisopropoxyisopropyl)ester involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate . This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used .
相似化合物的比较
Dimethyl carbonate: A small carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate ester used as a solvent and in the production of lithium-ion batteries.
Uniqueness: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is unique due to its specific structure, which includes two isopropoxy groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
属性
CAS 编号 |
64057-77-8 |
|---|---|
分子式 |
C19H38O7 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
bis[1,3-di(propan-2-yloxy)propan-2-yl] carbonate |
InChI |
InChI=1S/C19H38O7/c1-13(2)21-9-17(10-22-14(3)4)25-19(20)26-18(11-23-15(5)6)12-24-16(7)8/h13-18H,9-12H2,1-8H3 |
InChI 键 |
WHYSLLUXXUBZGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC(COC(C)C)OC(=O)OC(COC(C)C)COC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



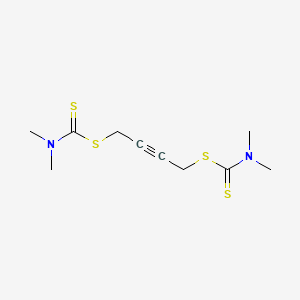
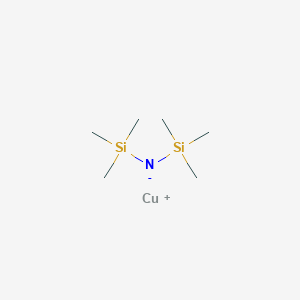

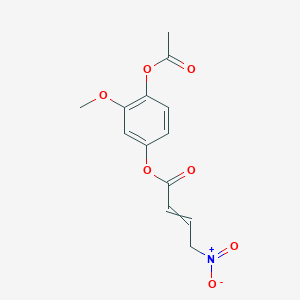
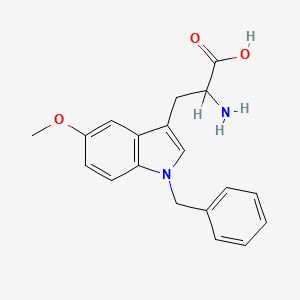
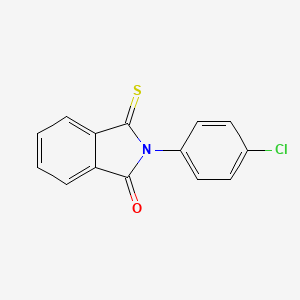
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)

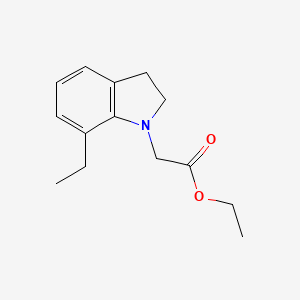
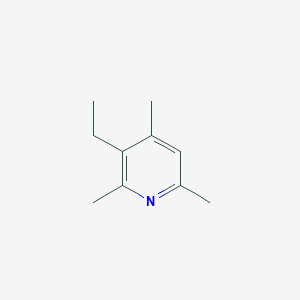
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
